Cyclohexanone, 2-(4-quinolinyl)-
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Overview
Description
2-(Quinolin-4-yl)cyclohexanone is a heterocyclic compound that features a quinoline moiety fused with a cyclohexanone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The quinoline ring system is known for its diverse biological activities, making derivatives like 2-(Quinolin-4-yl)cyclohexanone valuable in drug discovery and development.
Preparation Methods
The synthesis of 2-(Quinolin-4-yl)cyclohexanone can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Pfitzinger reaction, which involves the reaction of isatin with ketones in the presence of a base .
Industrial production methods often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact. For instance, the use of ionic liquids as solvents and catalysts has been explored to achieve efficient synthesis of quinoline derivatives .
Chemical Reactions Analysis
2-(Quinolin-4-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated quinoline derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(Quinolin-4-yl)cyclohexanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Quinolin-4-yl)cyclohexanone involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication. For example, quinoline-based drugs like chloroquine inhibit the heme polymerase enzyme in malaria parasites, leading to their death . The specific molecular targets and pathways depend on the derivative and its intended application.
Comparison with Similar Compounds
2-(Quinolin-4-yl)cyclohexanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of 2-(Quinolin-4-yl)cyclohexanone lies in its cyclohexanone moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives
Properties
CAS No. |
3311-61-3 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-quinolin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NO/c17-15-8-4-2-6-13(15)11-9-10-16-14-7-3-1-5-12(11)14/h1,3,5,7,9-10,13H,2,4,6,8H2 |
InChI Key |
VALAVCAYYXZOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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